molecular formula C28H42O3Si2 B13678287 3,6-Bis[(tert-butyldimethylsilyl)oxy]-10,10-dimethyl-9,10-dihydroanthracen-9-one

3,6-Bis[(tert-butyldimethylsilyl)oxy]-10,10-dimethyl-9,10-dihydroanthracen-9-one

Cat. No.: B13678287
M. Wt: 482.8 g/mol
InChI Key: ZCHWBBVDMFIUQT-UHFFFAOYSA-N
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Description

3,6-Bis[(tert-butyldimethylsilyl)oxy]-10,10-dimethyl-9,10-dihydroanthracen-9-one: is a complex organic compound characterized by its unique structure, which includes tert-butyldimethylsilyl groups. These groups are often used as protective groups in organic synthesis due to their stability and ease of removal under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis[(tert-butyldimethylsilyl)oxy]-10,10-dimethyl-9,10-dihydroanthracen-9-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is catalyzed by imidazole in a solvent like dimethylformamide (DMF) at room temperature . The process involves the formation of a silyl ether, which is a common method for protecting hydroxyl groups in organic synthesis .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of silanols, while reduction can yield alcohols .

Mechanism of Action

The mechanism by which 3,6-Bis[(tert-butyldimethylsilyl)oxy]-10,10-dimethyl-9,10-dihydroanthracen-9-one exerts its effects is primarily through the protection of hydroxyl groups. The tert-butyldimethylsilyl groups form stable silyl ethers, which can be selectively removed under acidic or basic conditions . This allows for the selective deprotection of hydroxyl groups in complex synthetic routes .

Comparison with Similar Compounds

Uniqueness: What sets 3,6-Bis[(tert-butyldimethylsilyl)oxy]-10,10-dimethyl-9,10-dihydroanthracen-9-one apart is its dual silyl ether groups, which provide enhanced stability and protection during synthetic processes. This makes it particularly useful in complex organic syntheses where multiple protective groups are required .

Properties

Molecular Formula

C28H42O3Si2

Molecular Weight

482.8 g/mol

IUPAC Name

3,6-bis[[tert-butyl(dimethyl)silyl]oxy]-10,10-dimethylanthracen-9-one

InChI

InChI=1S/C28H42O3Si2/c1-26(2,3)32(9,10)30-19-13-15-21-23(17-19)28(7,8)24-18-20(14-16-22(24)25(21)29)31-33(11,12)27(4,5)6/h13-18H,1-12H3

InChI Key

ZCHWBBVDMFIUQT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)O[Si](C)(C)C(C)(C)C)C(=O)C3=C1C=C(C=C3)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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